molecular formula C12H18ClNO B1395427 3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride CAS No. 1220033-80-6

3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride

Cat. No. B1395427
M. Wt: 227.73 g/mol
InChI Key: NQQCCUYESYBMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride”, also known as DMPP HCl, is a chemical compound that is commonly utilized in scientific experiments. It has a molecular weight of 227.73 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, in 2018, Zhang et al. synthesized new hybrid benzofuroxan-based pyrrolidine hydroxamates carrying on the pyrrolidine nitrogen atom two different substituents .


Molecular Structure Analysis

The molecular formula of “3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride” is C12H18ClNO . The InChI key is QCDZCOGZJBFXHC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrolidine compounds, including “3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride”, are often used in the synthesis of biologically active compounds . They are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Safety And Hazards

The safety data sheet (SDS) for “3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride” can be found online . It’s always important to refer to the SDS for handling and safety information.

Future Directions

Pyrrolidine compounds, including “3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride”, are of great interest in drug discovery due to their wide range of pharmacological activities . They can be some of the best sources of pharmacologically active lead compounds .

properties

IUPAC Name

3-(3,4-dimethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9-3-4-11(7-10(9)2)14-12-5-6-13-8-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQCCUYESYBMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696399
Record name 3-(3,4-Dimethylphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride

CAS RN

28491-05-6
Record name 3-(3,4-Dimethylphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dimethylphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.